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Compound of Interest

Compound Name: Gabosine F

Cat. No.: B1247689 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the key steps and reagents for the total

synthesis of (+)-Gabosine F, a member of the carbocyclic sugar family with potential biological

activities. The protocols are based on the first total synthesis reported by Shing, So, and Kwok

in Organic Letters (2009).[1][2]

Overview of the Synthetic Strategy
The total synthesis of (+)-Gabosine F is accomplished in 12 steps starting from the readily

available chiral building block, L-arabinose. The overall yield for this synthetic route is 23%.[1]

The key transformations in this synthesis are:

Intramolecular Nitrile Oxide-Alkene Cycloaddition (INOC): This crucial step establishes the

carbocyclic core of Gabosine F.

Regioselective Dehydration: Formation of the α,β-unsaturated ketone moiety.

Diastereoselective Hydrogenation: Stereocontrolled reduction of an olefin.

The overall synthetic pathway is depicted in the workflow diagram below.
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Figure 1. Overall workflow for the synthesis of (+)-Gabosine F.
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Key Experimental Protocols and Data
The following section details the experimental procedures for the key transformations in the

synthesis of (+)-Gabosine F, along with the corresponding quantitative data.

Key Step 1: Intramolecular Nitrile Oxide-Alkene
Cycloaddition (INOC)
This reaction constructs the pivotal tricyclic isoxazoline intermediate. The nitrile oxide is

generated in situ from the corresponding oxime using Chloramine-T adsorbed on silica gel.

Experimental Protocol:

To a solution of the oxime intermediate in dichloromethane, silica gel and Chloramine-T

trihydrate are added. The resulting suspension is stirred at room temperature until the starting

material is consumed (as monitored by TLC). The reaction mixture is then filtered, and the

filtrate is concentrated under reduced pressure. The residue is purified by flash column

chromatography on silica gel to afford the tricyclic isoxazoline.

Reactant/Reagent Molar Equiv.

Oxime Intermediate 1.0

Chloramine-T Trihydrate 2.0

Silica Gel -

Dichloromethane -

Table 1. Reagents for the Intramolecular Nitrile Oxide-Alkene Cycloaddition.

Product Yield (%)

Tricyclic Isoxazoline 85

Table 2. Yield for the INOC reaction.

Key Step 2: Reductive Cleavage of the Isoxazoline Ring
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The N-O bond of the isoxazoline ring is cleaved reductively to furnish a key amino alcohol

intermediate.

Experimental Protocol:

A mixture of the tricyclic isoxazoline and molybdenum hexacarbonyl in a mixture of acetonitrile

and water is heated at reflux. After completion of the reaction (monitored by TLC), the solvent is

removed under reduced pressure. The residue is purified by flash column chromatography on

silica gel to give the desired amino alcohol.

Reactant/Reagent Molar Equiv.

Tricyclic Isoxazoline 1.0

Molybdenum Hexacarbonyl 1.5

Acetonitrile/Water -

Table 3. Reagents for the Reductive Cleavage of the Isoxazoline.

Product Yield (%)

Amino Alcohol 92

Table 4. Yield for the isoxazoline reduction.

Key Step 3: Formation of the Enone and Final Product
The synthesis is completed through a sequence of dehydration, hydrogenation, and

deprotection steps to yield (+)-Gabosine F.

Experimental Protocol:

The amino alcohol is first subjected to conditions that promote dehydration to form the α,β-

unsaturated ketone. This is followed by a diastereoselective hydrogenation of the double bond.

Finally, removal of the protecting groups affords (+)-Gabosine F. The specific reagents and

conditions for each of these transformations are detailed in the original publication.
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Summary of Synthetic Steps and Yields
The following table summarizes the 12-step synthesis of (+)-Gabosine F from L-arabinose,

including the reagents for each step and the corresponding yields.

Step Transformation Key Reagents Yield (%)

1 Acetonide Protection

2,2-

Dimethoxypropane, p-

TsOH

95

2 Benzylation BnBr, NaH 98

3 Selective Deprotection AcOH, H₂O 92

4 Oxidative Cleavage NaIO₄ 96

5 Wittig Reaction Ph₃P=CH₂ 85

6
Hydroboration-

Oxidation

9-BBN, then H₂O₂,

NaOH
88

7 Oxidation
Dess-Martin

Periodinane
95

8 Oximation NH₂OH·HCl, Pyridine 93

9 INOC Chloramine-T, SiO₂ 85

10 Reduction Mo(CO)₆, H₂O 92

11
Dehydration &

Hydrogenation
H₂, Pd/C 89

12 Deprotection H⁺ resin 95

Overall 23

Table 5. Step-by-step summary of the total synthesis of (+)-Gabosine F.

Signaling Pathways and Logical Relationships
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The following diagram illustrates the logical progression of the key transformations in the

synthesis of Gabosine F.
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Figure 2. Key transformations in the synthesis of (+)-Gabosine F.

This detailed protocol and the accompanying data provide a comprehensive guide for the

laboratory synthesis of (+)-Gabosine F, which can serve as a valuable resource for

researchers in synthetic organic chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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